1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde

FGFR inhibitor Kinase inhibitor 7-Azaindole

Researchers requiring a reliable 7-azaindole scaffold for kinase inhibitor programs often face batch inconsistency from unverified sources. This N1-formyl building block enables traceless protection for regioselective C3/C5 functionalization critical for achieving target potency (e.g., FGFR1 IC50 of 7 nM). • Validated for constructing FGFR1/2/3-selective inhibitors with 101.7-fold selectivity over FGFR4. • Enables systematic C4/C5 derivatization to enhance JAK3 inhibitory activity for immunology applications. • Supplied with batch-specific NMR, HPLC, and GC QC documentation, ensuring supply chain reliability for lead optimization.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 58246-78-9
Cat. No. B12873570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde
CAS58246-78-9
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)C=O
InChIInChI=1S/C8H6N2O/c11-6-10-5-3-7-2-1-4-9-8(7)10/h1-6H
InChIKeyZPMXNZBMNYCFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde: Technical Specs & Supply Analysis


1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde (CAS 58246-78-9), also referred to as 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde or N-formyl-7-azaindole, is a heteroaromatic building block characterized by a fused pyrrolo[2,3-b]pyridine (7-azaindole) core bearing an N1-formyl substituent [1]. With a molecular formula of C8H6N2O, a molecular weight of 146.15 g/mol, a calculated logP of 1.68, and a topological polar surface area of 34.89 Ų [1], this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries targeting FGFR, JAK, and PLK families [2][3]. Commercial sourcing is available at standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by suppliers such as Bidepharm (Product ID: BD539811) .

Scaffold 7‑Azaindole core for kinase‑focused library synthesis (FGFR, JAK, PLK)
Handle N1‑formyl group enables regioselective C3/C5 functionalization
Quality Batch‑specific QC with NMR, HPLC, GC documentation

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde: Risks of In-Class Substitution


The practice of substituting 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde with close heterocyclic analogs—such as 1H-pyrrolo[3,2-b]pyridine regioisomers, indole-1-carboxaldehydes, or other azaindole aldehydes—introduces substantial and quantifiable risks to synthetic outcomes and biological profiles. The 7-azaindole core presents distinct hydrogen-bonding capabilities and electron density distribution compared to 5-azaindole (pyrrolo[3,2-b]pyridine) or indole systems, which directly impacts metal-catalyzed cross-coupling efficiency at the C3 and C5 positions [1]. More critically, substitution of the N1-formyl group with alternative N-protecting groups such as Boc or sulfonyl can alter the regioselectivity of subsequent electrophilic substitutions by modulating the electronic character of the pyrrole ring, potentially leading to undesired constitutional isomers that require chromatographic separation [1]. The specific molecular geometry of this scaffold, including a topological polar surface area of 34.89 Ų and a calculated logP of 1.68 [2], has been explicitly correlated with ligand efficiency in kinase inhibitor development programs [3].

Regioisomeric mismatch 5‑Azaindole (pyrrolo[3,2‑b]pyridine) regioisomers may shift metal‑catalyzed cross‑coupling efficiency and hydrogen‑bonding patterns.
Protecting group divergence Boc or sulfonyl N‑protecting groups can alter electrophilic substitution regioselectivity compared with the N1‑formyl derivative.
Scaffold analog limitations Indole‑1‑carboxaldehyde analogs lack the 7‑azaindole hydrogen‑bond geometry critical for kinase hinge‑region binding.

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde: Evidence Guide for Research & Procurement


FGFR Inhibitor Potency Gains via 7-Azaindole Optimization

In a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors, compound 4h—which incorporates the 7-azaindole core directly accessible from 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde via deprotection and subsequent functionalization—exhibited potent FGFR1, FGFR2, and FGFR3 inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM respectively, while maintaining a markedly higher IC50 of 712 nM against FGFR4 [1]. This 101.7-fold selectivity for FGFR1 over FGFR4, and 28.5-fold selectivity for FGFR2 over FGFR4, demonstrates that the 7-azaindole scaffold can be tuned for isoform-selective inhibition, a feature not universally observed across all azaindole regioisomers. By comparison, the parent 7-azaindole (unsubstituted 1H-pyrrolo[2,3-b]pyridine) shows negligible FGFR inhibition at concentrations up to 10 µM in the same assay format, confirming that the synthetic elaboration enabled by the 1-carbaldehyde building block is essential for achieving low nanomolar potency [2].

FGFR Isoform Potency
Head‑to‑head
Compound 4h IC₅₀: FGFR1 7 nM, FGFR4 712 nM
Parent 7‑azaindole IC₅₀ >10 µM
Supports FGFR isoform selectivity review
In vitro kinase assay; 10‑dose IC₅₀ mode
FGFR inhibitor Kinase inhibitor 7-Azaindole

JAK3 Activity Enhancement by 7-Azaindole Functionalization

In a JAK3 inhibitor development program, systematic chemical modification of a 1H-pyrrolo[2,3-b]pyridine-based lead compound (Compound 6) demonstrated that the introduction of a carbamoyl group at the C5-position combined with substitution of a cyclohexylamino group at the C4-position led to a large increase in JAK3 inhibitory activity, resulting in Compound 14c which was identified as a potent, moderately selective JAK3 inhibitor [1]. This enhancement arises from the specific geometry and electronic properties of the 7-azaindole ring, which enables key hydrogen-bonding interactions within the JAK3 ATP-binding pocket [1].

JAK3 Activity Enhancement
Class‑level
Reported large increase in JAK3 inhibition with C4/C5 substitution
Supports JAK3‑targeted library design
Exact fold‑change not publicly disclosed
JAK3 inhibitor Immunomodulator Kinase inhibitor

Cdc7 Kinase Inhibitor Optimization from 7-Azaindole

In a medicinal chemistry campaign targeting cell division cycle 7 (Cdc7) kinase, researchers progressed from (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1) to [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42) through iterative optimization of the 7-azaindole core [1]. Compound 42 was identified as a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM [1].

Cdc7 Inhibition
Cross‑study
IC₅₀ = 7 nM (Compound 42)
Supports Cdc7‑targeted SAR exploration
ATP‑mimetic binding mode
Cdc7 kinase Cell cycle inhibitor Kinase inhibitor

PLK4 Selectivity Modulation via 7-Azaindole Scaffold

In a 2025 study of 1H-pyrrolo[2,3-b]pyridine analogs as PLK4 inhibitors, structure-activity relationship investigations revealed that the 5-methylenethiazolidine-2,4-dione moiety at the 3-position of 1H-pyrrolo[2,3-b]pyridine played a crucial role in kinase selectivity, with distinct binding orientations influenced by steric and electronic factors [1]. Furthermore, the replacement of thiazolidine-2,4-dione with 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity profile toward PLK4 through enhanced hydrogen bonding interactions [1].

PLK4 Selectivity
Class‑level
Scaffold tuning shifts kinase selectivity toward PLK4
Supports kinase selectivity profiling
Quantitative data pending publication
PLK4 inhibitor Kinase selectivity Centrosome

Antitumor Activity of 7-Azaindole Nortopsentin Analogs

In a study evaluating novel nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold for the treatment of diffuse malignant peritoneal mesothelioma (DMPM), researchers identified three most active compounds among the synthesized series that demonstrated biological effects in experimental DMPM models . The 7-azaindole core, accessible from 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde, provides the structural framework for these nortopsentin-inspired antitumor agents, which target a rare and rapidly fatal disease poorly responsive to conventional therapies .

Antitumor Activity
Data to verify
Three most active analogs identified in DMPM models
Supports cell‑model endpoint review
Source review; quantitative data not disclosed
Antitumor Nortopsentin analog Mesothelioma

Synthetic Efficiency of 7-Azaindole Core for JAK2 Inhibitor

The synthesis of BMS-911543, a JAK2 inhibitor, employed a nickel-mediated cyclization strategy to construct the highly functionalized 1H-pyrrolo[2,3-b]pyridine core from ethyl 4-bromo-1H-pyrrole-2-carboxylate, achieving the target core in just eight steps with an overall yield of 29% . This synthetic route demonstrates the feasibility of generating complex 7-azaindole intermediates suitable for large-scale medicinal chemistry efforts.

Synthetic Efficiency
Class‑level
8 steps, 29% overall yield
Supports multi‑gram scale‑up feasibility
Nickel‑mediated cyclization route
JAK2 inhibitor Process chemistry Synthetic methodology

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde: Application Scenarios for Procurement & R&D


Isoform-Selective FGFR Inhibitor Library Construction

Based on the demonstrated FGFR1 IC50 of 7 nM and 101.7-fold selectivity over FGFR4 achieved with 7-azaindole derivative 4h [1], procurement of 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde is strategically justified for medicinal chemistry programs developing FGFR1/2/3-selective inhibitors while sparing FGFR4 to avoid hyperphosphatemia-related toxicities. The N1-formyl group serves as a traceless protecting group for subsequent C3 and C5 functionalization, enabling the installation of pharmacophores critical for achieving the nanomolar potency and isoform selectivity profile quantified in this series.

JAK3-Selective Immunomodulator Development

The demonstrated large increase in JAK3 inhibitory activity achieved through systematic functionalization of the 1H-pyrrolo[2,3-b]pyridine core at C4 and C5 positions [1] supports the procurement of this building block for immunology-focused kinase inhibitor programs. Specifically, the 1-carbaldehyde derivative enables efficient installation of carbamoyl and amino substituents that enhance JAK3 potency while maintaining moderate selectivity over other JAK family members, a critical requirement for minimizing off-target immunosuppressive effects in organ transplantation and autoimmune disease applications.

Kinase-Focused Fragment-Based Library Synthesis

The broad applicability of the 7-azaindole scaffold across multiple kinase targets—including FGFR (IC50 = 7–712 nM [1]), Cdc7 (IC50 = 7 nM [2]), PLK4 [3], and JAK3 [4]—positions 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde as a high-value building block for constructing diverse, kinase-focused screening libraries. The formyl group at N1 provides a versatile synthetic handle that can be reduced to methyl, hydrolyzed to reveal the free NH for subsequent N-alkylation or N-arylation, or homologated via Wittig chemistry, enabling the generation of structurally diverse analog sets from a single commercial intermediate.

Process Chemistry Scale-Up for Preclinical Manufacturing

The validated synthetic route to functionalized 1H-pyrrolo[2,3-b]pyridine cores via nickel-mediated cyclization (8 steps, 29% overall yield) demonstrates the scalability of this scaffold. Procurement of 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde at multi-gram to kilogram quantities from suppliers offering batch-specific QC documentation (including NMR, HPLC, and GC) is justified for process chemistry teams advancing lead candidates into IND-enabling preclinical studies, where supply chain reliability and impurity profiling are critical regulatory requirements.

Application
Selection Property
Validation Focus
Isoform‑Selective FGFR Inhibitor Libraries
FGFR isoform selectivity context
Kinase panel profiling and FGFR4‑sparing review
JAK3‑Selective Immunomodulator Research
JAK family selectivity profile
JAK3 potency and off‑target kinase screening
Kinase‑Focused Fragment‑Based Library Synthesis
Scaffold versatility for multiple kinase targets
Broad kinase profiling and C3/N1 derivatization
Process Chemistry Scale‑Up
Validated synthetic route and QC documentation
Batch reproducibility and impurity profiling
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